![molecular formula C20H24N2O5S B501640 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((2-methoxy-5-methylphenyl)sulfonyl)piperazine CAS No. 865554-54-7](/img/structure/B501640.png)
1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((2-methoxy-5-methylphenyl)sulfonyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((2-methoxy-5-methylphenyl)sulfonyl)piperazine is a complex organic compound that features a piperazine ring substituted with a benzo[d][1,3]dioxole group and a sulfonyl group attached to a methoxy-methylphenyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((2-methoxy-5-methylphenyl)sulfonyl)piperazine typically involves multiple steps:
Formation of the Benzo[d][1,3]dioxole Group: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions.
Synthesis of the Piperazine Ring: Piperazine can be synthesized from ethylenediamine and diethylene glycol.
Coupling Reactions: The final step involves coupling the benzo[d][1,3]dioxole derivative with the sulfonylated piperazine under appropriate conditions, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((2-methoxy-5-methylphenyl)sulfonyl)piperazine can undergo various chemical reactions:
Oxidation: The benzo[d][1,3]dioxole group can be oxidized to form quinones.
Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((2-methoxy-5-methylphenyl)sulfonyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological systems due to its unique structure.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials with specific properties, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((2-methoxy-5-methylphenyl)sulfonyl)piperazine involves its interaction with specific molecular targets. The benzo[d][1,3]dioxole group can interact with aromatic residues in proteins, while the sulfonyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Benzo[d][1,3]dioxol-5-ylmethyl-amine: Lacks the sulfonyl and piperazine groups, making it less complex.
Benzo[d][1,3]dioxol-5-ylmethyl-(2-methoxy-ethyl)-amine: Similar structure but with different substituents.
Benzo[d][1,3]dioxol-5-ylmethyl-cyclopentyl-amine: Contains a cyclopentyl group instead of the piperazine ring.
Uniqueness
1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((2-methoxy-5-methylphenyl)sulfonyl)piperazine is unique due to the combination of its benzo[d][1,3]dioxole, sulfonyl, and piperazine moieties, which confer distinct chemical and biological properties not found in simpler analogs.
Propiedades
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-(2-methoxy-5-methylphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-15-3-5-18(25-2)20(11-15)28(23,24)22-9-7-21(8-10-22)13-16-4-6-17-19(12-16)27-14-26-17/h3-6,11-12H,7-10,13-14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWIFRLHIFFDHOT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
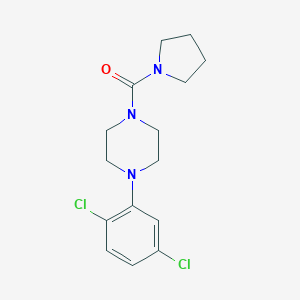

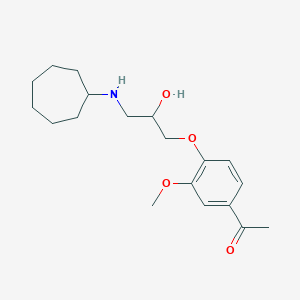
![1-(4-{3-[4-(5-Chloro-2-methylphenyl)-1-piperazinyl]-2-hydroxypropoxy}-3-methoxyphenyl)ethanone](/img/structure/B501564.png)
![2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B501567.png)
![N-(5-chloro-2-methoxyphenyl)-2-[4-(dimethylsulfamoyl)piperazin-1-yl]acetamide](/img/structure/B501568.png)
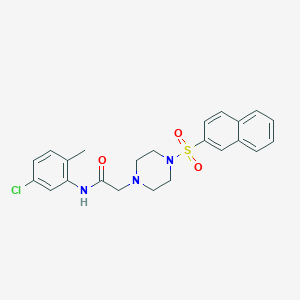
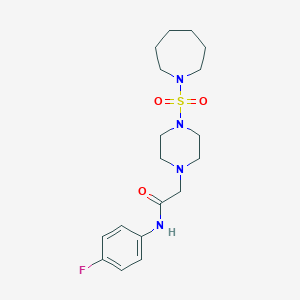
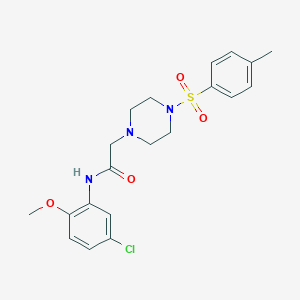
![N-(5-chloro-2-methylphenyl)-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetamide](/img/structure/B501573.png)
![N-(5-chloro-2-methoxyphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B501575.png)
![N-(3,5-dichlorophenyl)-2-[4-(2,3-dimethylphenyl)piperazinyl]acetamide](/img/structure/B501576.png)
![N-(3,5-dichlorophenyl)-2-{4-[(4-methylpiperidyl)sulfonyl]piperazinyl}acetamide](/img/structure/B501578.png)
![N-(3,4-dichlorophenyl)-2-[4-(morpholine-4-carbonyl)piperazin-1-yl]acetamide](/img/structure/B501580.png)
